Cas no 26028-46-6 (Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris-)

Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris- structure
26028-46-6 structure
Product Name:Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris-
Numero CAS:26028-46-6
MF:C9H15N3O3
MW:213.233701944351
CID:270802
PubChem ID:33271
Update Time:2025-04-19

Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanone,1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris-
    • 1-(3,5-diacetyl-1,3,5-triazinan-1-yl)ethanone
    • 1,3,5-triacetyl-[1,3,5]triazinane
    • 1,3,5-tri-acetyl-1,3,5-triaza cyclohexane
    • 1,3,5-triacetyl-1,3,5-triazacyclohexane
    • 1,3,5-triacetyl-hexahydro-[1,3,5]triazine
    • 1,3,5-Triacetylhexahydro-1,3,5-triazine
    • 1,3,5-triacetyl-hexahydro-s-triazine
    • 1,3,5-triacetylperhydro-1,3,5-triazine
    • 1,5-Triacetylhexahydro-s-triazine
    • AC1L1PA2
    • CTK4F6955
    • HMS1579B21
    • NSC194838
    • SureCN8594496
    • FT-0697024
    • 1-(3,5-DIACETYL-1,3,5-TRIAZINAN-1-YL)ETHAN-1-ONE
    • 1-(3,5-Diacetyl-[1,3,5]triazinan-1-yl)-ethanone
    • HMS2592D17
    • 1,3,5-Triazine, 1,3,5-triacetylhexahydro-
    • SR-01000510235-1
    • OAQRIDXOGCNRLX-UHFFFAOYSA-N
    • 1,3,5-triacetyl-2,4,6-hexahydro-s-triazine
    • SR-01000510235
    • CHEMBL1704464
    • NSC-194838
    • UNII-ZQ9WLC2XZP
    • 1,5-Triazine, 1,3,5-triacetylhexahydro-
    • 1-(3,5-DIACETYL-(1,3,5)TRIAZINAN-1-YL)-ETHANONE
    • 1,3,5-triacetyl-1,3,5-triazinane
    • ETHANONE, 1,1',1''-(1,3,5-TRIAZINE-1,3,5(2H,4H,6H)-TRIYL)TRIS-
    • s-Triazine, 1,3,5-triacetylhexahydro-
    • SCHEMBL8594496
    • SMR000312187
    • NS00028021
    • ZQ9WLC2XZP
    • 26028-46-6
    • AKOS000594921
    • SDCCGMLS-0064516.P001
    • 1,3,5-TRIACETYLHEXAHYDRO-S-TRIAZINE
    • MLS000682830
    • s-Triazine,3,5-triacetylhexahydro-
    • NCGC00245890-01
    • NSC 194838
    • EINECS 247-418-1
    • DTXSID80180672
    • 1,1',1''-(1,3,5-triazinane-1,3,5-triyl)triethanone
    • Inchi: 1S/C9H15N3O3/c1-7(13)10-4-11(8(2)14)6-12(5-10)9(3)15/h4-6H2,1-3H3
    • Chiave InChI: OAQRIDXOGCNRLX-UHFFFAOYSA-N
    • Sorrisi: O=C(C)N1CN(C(C)=O)CN(C(C)=O)C1

Proprietà calcolate

  • Massa esatta: 213.11145
  • Massa monoisotopica: 213.11134135g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 0
  • Complessità: 243
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.2
  • Superficie polare topologica: 60.9Ų

Proprietà sperimentali

  • PSA: 60.93
  • LogP: -0.76830
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd